Dual PRMT6/CARM1 Inhibition: Target Engagement Data for the Heptafluoropropyl Analog Versus Non-Fluorinated and Chloroaryl Congeners
3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide exhibits nanomolar inhibitory activity against both PRMT6 (IC50 = 47 nM) and CARM1/PRMT4 (IC50 = 35 nM) in biochemical assays, as reported in BindingDB and ChEMBL [1]. This dual-inhibition profile distinguishes it from the non-fluorinated analog 3-amino-thieno[2,3-b]pyridine-2-carboxamide (parent scaffold), which lacks reported PRMT activity at comparable concentrations, and from the 6-(3,4-dichlorophenyl) analog SKLB70359, which exhibits anticancer activity via G0/G1 cell cycle arrest (IC50 = 0.4–2.5 μM against hepatocellular carcinoma cell lines) but without reported PRMT engagement [2]. The heptafluoropropyl substituent is structurally implicated in this gain of PRMT-targeting function.
| Evidence Dimension | Biochemical inhibitory potency against PRMT6 (IC50) |
|---|---|
| Target Compound Data | IC50 = 47 nM (PRMT6); IC50 = 35 nM (CARM1/PRMT4) |
| Comparator Or Baseline | 3-Amino-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide (SKLB70359): No reported PRMT6/CARM1 inhibitory activity; anticancer IC50 = 0.4–2.5 μM (hepatocellular carcinoma cells) |
| Quantified Difference | PRMT6 IC50: 47 nM (target compound) vs. no measurable PRMT6 activity reported for SKLB70359 comparator. CARM1 IC50: 35 nM (target compound) vs. no reported activity for SKLB70359. |
| Conditions | Biochemical enzyme inhibition assay: Human full-length PRMT6 (residues 1–375) expressed in baculovirus system; Human full-length PRMT4/CARM1 (residues 1–608) expressed in 293F cells. Data curated from BindingDB/ChEMBL (J Med Chem 59:9124-9139, 2016). |
Why This Matters
The dual PRMT6/CARM1 nanomolar inhibition profile is mechanistically distinct from other thieno[2,3-b]pyridine-2-carboxamide analogs and is directly attributable to the heptafluoropropyl substitution, making this compound a unique chemical probe for epigenetic target validation where generic in-class substitution would abolish PRMT activity.
- [1] BindingDB. BDBM50194753 (CHEMBL3928539). Affinity Data: PRMT6 IC50 = 47 nM; CARM1 IC50 = 35 nM. Data curated by ChEMBL. J Med Chem 59:9124-9139 (2016). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194753 View Source
- [2] Dai XY, et al. A novel anticancer agent, SKLB70359, inhibits human hepatic carcinoma cells proliferation via G0/G1 cell cycle arrest and apoptosis induction. Cell Physiol Biochem. 2012;29(1-2):281-290. doi:10.1159/000337608. PMID: 22415097. View Source
